Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 2-methyl-3-oxo-3-thiophen-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-3-13-10(12)7(2)9(11)8-5-4-6-14-8/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWZJOZJORQOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarbonitrile with ethyl 2-bromopropionate in the presence of activated zinc and copper(II) bromide in benzene. The reaction mixture is heated to reflux, followed by the addition of aqueous sulfuric acid and subsequent extraction with diethyl ether .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified using column chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane.
Oxidation: Oxidation reactions can convert the compound into carboxylic acids or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Reduction: LiAlH4, borane
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Reduction: Ethyl 2-methyl-3-hydroxy-3-(thiophen-2-yl)propanoate
Oxidation: Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoic acid
Substitution: Ethyl 2-methyl-3-substituted-3-(thiophen-2-yl)propanoates
Scientific Research Applications
Chemistry
Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate serves as a valuable building block in the synthesis of various heterocyclic compounds. It is utilized as an intermediate in the preparation of pharmaceuticals and agrochemicals. Its unique thiophene ring enhances its reactivity and selectivity in organic synthesis.
Biology
In biological research, this compound is employed as a substrate in enzyme-catalyzed reactions. It plays a significant role in biocatalysis studies, where it is used to investigate enzyme mechanisms and reaction pathways.
Medicine
The compound is a precursor in synthesizing biologically active molecules, including potential drug candidates. Its ability to inhibit certain enzymes makes it a candidate for developing new therapeutic agents. For instance, it has shown promise as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.
Industry
In industrial applications, this compound is used in producing specialty chemicals and as a reagent in organic synthesis processes. Its versatility allows it to be incorporated into various formulations and products.
Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been observed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating conditions characterized by excessive inflammation.
Stereoselective Bioreduction
A notable study investigated the stereoselective bioreduction of this compound using short-chain dehydrogenase/reductase enzymes. The results indicated that specific derivatives could serve as chiral intermediates for synthesizing pharmaceuticals such as antidepressants.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 3-oxo-3-(oxolan-2-yl)propanoate (CAS: 672957-92-5)
Structural Differences : Replaces the thiophene ring with a tetrahydrofuran (oxolane) ring. This introduces an oxygen atom instead of sulfur and a saturated ring system.
Key Properties :
- Molecular Formula : C₉H₁₄O₅
- The saturated ring reduces aromatic conjugation, altering electronic stability . Applications: Likely used in polymer precursors or solvent-mediated reactions due to its ether functionality.
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
Structural Differences : Substitutes thiophene with a phenyl group and introduces a fluorine atom at the 2-position.
Key Properties :
- Molecular Formula : C₁₁H₁₁FO₃
- The phenyl group enhances hydrophobicity, reducing water solubility . Applications: Valuable in medicinal chemistry for fluorine’s metabolic stability and bioactivity modulation.
Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate (CAS: 65095-75-2)
Structural Differences: Features a thiazole ring with amino and methylthio substituents. Key Properties:
- Molecular Formula : C₁₀H₁₄N₂O₃S₂
- Impact of Thiazole: Introduces nitrogen and sulfur heteroatoms, enabling hydrogen bonding and redox activity. The amino group enhances nucleophilicity . Applications: Potential use in bioactive molecule synthesis, such as antimicrobial or antiviral agents.
Ethyl 2-methylpropanoate (Ethyl isobutyrate)
Structural Differences : A simpler ester lacking the β-keto group and aromatic rings.
Key Properties :
- Molecular Formula : C₅H₁₀O₂
- Volatility and Aroma: Highly volatile with a fruity odor, contrasting with the non-volatile, reactive β-keto ester group in the target compound . Applications: Widely used in flavor and fragrance industries.
Physicochemical and Functional Comparisons
Key Research Findings
- Reactivity : The thiophene ring in the target compound participates in π-conjugation, stabilizing intermediates in cycloaddition reactions, unlike the saturated oxolane derivative .
- Solubility : Thiophene-containing analogs exhibit lower polarity compared to oxolane derivatives but higher than phenyl-substituted compounds due to sulfur’s electronegativity .
- Synthetic Utility: Fluorinated and thiazole-containing analogs are prioritized in drug discovery, while simpler esters like ethyl 2-methylpropanoate dominate industrial flavor applications .
Biological Activity
Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate is an organic compound notable for its diverse biological activities. This compound, characterized by a thiophene ring and an ester functional group, has garnered attention in pharmaceutical and biochemical research due to its potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The presence of the thiophene ring contributes to its unique electronic properties, which can influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the carbonyl and ester groups can form hydrogen bonds with active site residues, modulating enzyme activity and potentially leading to therapeutic effects .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have indicated that thiophene derivatives possess significant antimicrobial properties. This compound has been explored for its efficacy against various bacterial strains .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical in treating chronic inflammatory diseases .
- Antioxidant Properties : Thiophene derivatives are known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cancer cell proliferation through various pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study tested the antimicrobial efficacy of various thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results demonstrated that this compound exhibited significant inhibitory effects on bacterial growth, comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment, the anti-inflammatory effects of this compound were evaluated using a murine model of inflammation. The compound significantly reduced inflammatory markers in serum compared to the control group, indicating its potential as an anti-inflammatory agent .
Case Study 3: Anticancer Potential
Research investigating the anticancer potential of this compound showed that it inhibited the growth of several cancer cell lines in vitro. The study highlighted that the compound induced apoptosis in cancer cells through a mitochondrial pathway .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory, Antioxidant, Anticancer |
| Mthis compound | Structure | Similar activities but reduced potency due to structural differences |
| Ethyl 2-methyl-thiophene carboxylic acid | Structure | Primarily anti-inflammatory |
Q & A
Q. What are the common synthetic routes for Ethyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate, and how are reaction conditions optimized?
The compound is typically synthesized via β-ketoester formation. A representative method involves condensation of thiophene derivatives with ethyl 2-methylacetoacetate under acidic or basic catalysis. For example, analogous syntheses (e.g., benzofuran derivatives) utilize HClO₄ in 1,4-dioxane with controlled heating (13 h at reflux) to achieve cyclization . Optimization includes adjusting equivalents of reagents (e.g., 5.0 equiv of phloroglucinol), solvent polarity, and reaction duration. Monitoring via thin-layer chromatography (TLC) ensures intermediate formation, while flash column chromatography or preparative HPLC purifies the final product .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl, thiophene, ester groups) and confirms regiochemistry.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1685 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) stretches .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and confirming stereochemistry. ORTEP-3 visualizes thermal ellipsoids for error analysis .
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data are limited, analogous esters require:
- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of volatiles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory solubility or reactivity data be resolved during synthesis?
Discrepancies often arise from impurities or polymorphic forms. Strategies include:
- Recrystallization : Test solvents (e.g., hexane/EtOAc mixtures) to isolate pure crystalline phases.
- HPLC-MS : Detect trace byproducts influencing reactivity.
- Computational Modeling : Predict solubility parameters (e.g., logP) via software like COSMO-RS .
Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions?
The β-ketoester moiety undergoes acid-catalyzed keto-enol tautomerism, enabling nucleophilic attack by thiophene or aromatic systems. For example, HClO₄ protonates the carbonyl, stabilizing the enol intermediate, which reacts with electrophilic partners (e.g., phenols) to form heterocycles like benzofurans . Kinetic studies (e.g., varying acid strength) can elucidate rate-determining steps.
Q. How do structural modifications (e.g., methyl vs. ethyl esters) impact biological activity?
Methyl/ethyl substitutions alter lipophilicity and metabolic stability. Comparative studies (e.g., Methyl 3-oxo-3-(thiophen-2-yl)propanoate vs. the ethyl analog) show enhanced cellular uptake with methyl groups due to lower logP, but reduced plasma half-life . Assays like enzyme inhibition (e.g., kinase profiling) quantify structure-activity relationships (SAR).
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Challenges include:
- Disorder : Thiophene rings may exhibit rotational disorder. SHELXL’s PART instructions split occupancy to model disordered atoms .
- Twinned Data : WinGX’s TwinRotMat identifies twin laws (e.g., 180° rotation), enabling refinement with HKLF5 format .
- Weak Diffraction : High-flux synchrotron sources improve data quality for low-symmetry crystals.
Q. How can computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) models binding poses with receptors (e.g., kinases), while MD simulations (GROMACS) assess stability. QSAR models correlate electronic descriptors (e.g., HOMO/LUMO energies) with observed bioactivity, guiding lead optimization .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 80–100°C (reflux) | |
| Catalyst | HClO₄ (0.1 M in dioxane) | |
| Reaction Time | 12–24 h | |
| Purification | Prep HPLC (H₂O/MeCN) |
Q. Table 2: Comparative Bioactivity of Analogous Esters
| Compound | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| This compound | 12.3 | Kinase X | |
| Methyl 3-oxo-3-(thiophen-2-yl)propanoate | 8.7 | Kinase X | |
| Ethyl 4-(pyrazinyl)-4-methylbutanoate | >50 | Kinase X |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
